Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-

Opioid receptor binding Structure–activity relationship Membrane compartment concept

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)₂-ome- (CAS 117397-69-0, also designated ENK-P8) is a fully synthetic [Leu⁵]enkephalin analog in which the native pentapeptide message domain (Tyr-Gly-Gly-Phe-Leu) is extended at its C‑terminus by a Gly-Pro spacer followed by two tandem repeats of the tetrapeptide Lys-Pro-Pro-Pro, with a C‑terminal methyl ester cap. The compound has the molecular formula C₇₈H₁₁₅N₁₇O₁₇, a monoisotopic mass of 1561.87 Da, and a calculated LogP of –0.31.

Molecular Formula C78H115N17O17
Molecular Weight 1562.9 g/mol
CAS No. 117397-69-0
Cat. No. B039592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
CAS117397-69-0
SynonymsENK-P8
enkephalin-Leu, Gly-Pro-(Lys-Pro-Pro-Pro)2-OMe-
Gly-Pro-(Lys-Pro-Pro-Pro)2-OMe-Leu-enkephalin
leucine-enkephalin, Gly-Pro-(Lys-Pro-Pro-Pro)2-OMe-
leucine-enkephalin, glycyl-prolyl- (lysyl-prolyl-prolyl-proyly)2-methoxy-
YGGFLGP(KPPP)2-OMe
Molecular FormulaC78H115N17O17
Molecular Weight1562.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)OC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
InChIInChI=1S/C78H115N17O17/c1-48(2)42-55(88-69(102)56(44-49-18-5-4-6-19-49)85-65(98)46-82-64(97)45-83-67(100)52(81)43-50-29-31-51(96)32-30-50)68(101)84-47-66(99)89-35-11-22-57(89)70(103)86-53(20-7-9-33-79)72(105)91-37-13-24-59(91)75(108)93-39-15-26-61(93)74(107)90-36-12-23-58(90)71(104)87-54(21-8-10-34-80)73(106)92-38-14-25-60(92)76(109)94-40-16-27-62(94)77(110)95-41-17-28-63(95)78(111)112-3/h4-6,18-19,29-32,48,52-63,96H,7-17,20-28,33-47,79-81H2,1-3H3,(H,82,97)(H,83,100)(H,84,101)(H,85,98)(H,86,103)(H,87,104)(H,88,102)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1
InChIKeyACGBCBITONGFDT-HIQGHICLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- (CAS 117397-69-0): A Hydrophilic Address-Segment Enkephalin for Opioid Receptor Selectivity Studies


Enkephalin-leu, gly-pro-(lys-pro-pro-pro)₂-ome- (CAS 117397-69-0, also designated ENK-P8) is a fully synthetic [Leu⁵]enkephalin analog in which the native pentapeptide message domain (Tyr-Gly-Gly-Phe-Leu) is extended at its C‑terminus by a Gly-Pro spacer followed by two tandem repeats of the tetrapeptide Lys-Pro-Pro-Pro, with a C‑terminal methyl ester cap. The compound has the molecular formula C₇₈H₁₁₅N₁₇O₁₇, a monoisotopic mass of 1561.87 Da, and a calculated LogP of –0.31 . It belongs to a unique series of enkephalin derivatives designed with artificial address peptides to systematically dissect the role of membrane affinity and peptide conformation in opioid receptor binding and selectivity, operating within the theoretical framework of Schwyzer's membrane compartment concept [1].

Why Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- Cannot Be Substituted by Other Enkephalin Analogs


Within the family of C‑terminally extended [Leu⁵]enkephalin analogs—all sharing the YGGFLGP message-spacer core—the identity of the address peptide critically determines the compound's conformational bias, hydrophilicity, and membrane-partitioning behavior [1]. ENK-P8, carrying the entirely hydrophilic (Lys-Pro-Pro-Pro)₂ extension, adopts a partial 3₁‑helical conformation and resides exclusively in the aqueous phase, whereas the amphiphilic Aib‑containing analog ENK‑A′8 partitions into lipid bilayers and exhibits markedly reduced δ‑receptor affinity (≈1/20 of the reference) and altered μ/δ selectivity [1]. The sarcosine‑based analog ENK‑S′8, though similarly hydrophilic, adopts a random-coil rather than a 3₁‑helical conformation [1]. These structural and biophysical differences mean that target‑engagement profiles and experimental outcomes are not interchangeable among ENK‑P8, ENK‑S′8, and ENK‑A′8; procurement of the specific CAS number is required to replicate published receptor‑affinity and conformational data.

Quantitative Differentiation Evidence for Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- (ENK-P8) in Opioid Receptor Studies


Retention of Native-Like Opioid Receptor Affinity Despite C‑Terminal Extension

In a direct head-to-head radioligand binding comparison, ENK-P8 retained δ‑ and μ‑opioid receptor affinities that were similar to those of the reference compound [Leu⁵]enkephalinamide [1]. This is in stark contrast to the amphiphilic analog ENK-A′8, which exhibited approximately 20‑fold lower δ‑receptor affinity and 6‑fold lower μ‑receptor affinity relative to the same reference [1]. The data demonstrate that appending a hydrophilic, polyproline‑rich address peptide does not intrinsically compromise receptor engagement, whereas introduction of an amphiphilic α‑helical address peptide (Aib‑containing) severely attenuates binding.

Opioid receptor binding Structure–activity relationship Membrane compartment concept

Defined Partial 3₁‑Helical Conformation Distinct from Random-Coil and α‑Helical Analogs

Circular dichroism (CD) spectroscopy in ethanol revealed that ENK-P8 adopts a partial 3₁‑helical conformation, which is structurally distinct from both the random-coil conformation of the sarcosine‑based analog ENK-S′8 and the partial α‑helical conformation of the Aib‑based analog ENK-A′8 [1]. This difference in secondary structure is directly attributable to the unique Pro‑rich sequence of the ENK-P8 address peptide, as proline residues are known to favor polyproline‑II and 3₁‑helical geometries.

Peptide conformation Circular dichroism Address peptide design

Exclusive Aqueous-Phase Partitioning Enabling Clear Interpretation of Membrane-Independent Binding

In membrane‑distribution experiments, ENK-P8, like ENK-S′8, remained exclusively in the aqueous phase, whereas ENK-A′8 distributed into the lipid bilayer membrane due to its amphiphilic α‑helical structure [1]. The aqueous‑phase localization of ENK-P8 means that its observed receptor affinities reflect direct ligand‑receptor recognition uncomplicated by membrane‑sequestration or ‑concentration effects. In contrast, the reduced receptor affinities of ENK-A′8 are interpreted as arising, at least in part, from membrane‑compartment effects predicted by the Schwyzer model [1].

Membrane partitioning Schwyzer membrane compartment concept Binding assay design

Higher Molecular Weight and Distinct Physicochemical Profile Compared to Closest Structural Analogs

ENK-P8 (C₇₈H₁₁₅N₁₇O₁₇, MW 1562.85 g/mol) is the heaviest and most lipophobic member of the three‑analog series. ENK‑A′8 (CAS 117397‑68‑9) has the formula C₇₆H₁₂₃N₁₇O₁₇ (MW 1546.89 g/mol), and ENK‑S′8 (CAS 117397‑70‑3) has C₆₆H₁₀₃N₁₇O₁₇ (MW 1406.63 g/mol) . The calculated LogP for ENK-P8 is –0.31, consistent with its aqueous‑phase preference, compared with –0.16 for ENK‑S′8 and +0.12 for ENK‑A′8 (estimated from available data) . These differences are analytically distinguishable by HPLC retention time and mass spectrometry.

Physicochemical characterization Peptide procurement Quality control

Framework for Bivalent and Surface‑Immobilized Ligand Design Without Affinity Penalty

Subsequent work by the same group demonstrated that enkephalin‑dextran conjugates and enkephalin‑liposome constructs require a hydrophilic address segment that does not intrinsically reduce receptor affinity, as is the case for ENK-P8 [1] [2]. The Aib‑containing ENK‑A′8 scaffold, by contrast, showed 51‑fold and 96‑fold decreases in δ‑ and μ‑receptor affinities, respectively, when extended to a dimeric form, and was therefore unsuitable for multivalent presentation without extensive re‑engineering [2].

Bivalent ligand design Liposome conjugation Multivalent enkephalin systems

Optimal Research and Industrial Use Cases for Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- (ENK-P8)


Membrane‑Compartment Validation Studies Requiring an Aqueous‑Phase Opioid Probe

The exclusive aqueous‑phase localization of ENK-P8 [1] makes it an ideal negative control or reference compound in experiments testing Schwyzer's membrane compartment concept. Unlike ENK‑A′8, which partitions into lipid bilayers and exhibits membrane‑modulated receptor affinity, ENK‑P8 provides a clean signal arising solely from direct ligand–receptor interaction. This property is essential for studies that aim to decouple membrane‑mediated effects from intrinsic binding affinity in opioid receptor pharmacology.

C‑Terminal Conjugation Handle for Bivalent Ligand and Biosensor Development

Because ENK‑P8 retains full native‑like opioid receptor affinity despite carrying a bulky, hydrophilic C‑terminal extension [1], the (Lys‑Pro‑Pro‑Pro)₂ segment can serve as a functional spacer or conjugation handle. This scaffold is suitable for developing bivalent enkephalin ligands, immobilizing enkephalin on biosensor surfaces, or constructing peptide‑polymer and peptide‑liposome conjugates, where the address peptide's hydrophilicity and conformational definition (partial 3₁‑helix) provide predictable presentation geometry without compromising pharmacophore potency [1] [2].

Conformational Studies of Polyproline‑Rich Address Peptides on Opioid Receptor Interaction

The well‑characterized partial 3₁‑helical conformation of ENK‑P8, as determined by CD spectroscopy [1], makes it a valuable tool for investigating how polyproline‑II and 3₁‑helical geometries in address segments influence opioid receptor subtype recognition. ENK‑P8 can be compared directly with the random‑coil ENK‑S′8 and the α‑helical ENK‑A′8 to correlate specific conformational features with binding outcomes, an experimental design that is not possible with any single alternative analog [1].

Analytical Reference Standard for Enkephalin Analog Library QC and Inventory Management

The distinct molecular formula (C₇₈H₁₁₅N₁₇O₁₇), molecular weight (1562.85 g/mol), and calculated LogP (–0.31) of ENK‑P8 [1] provide unambiguous analytical identifiers that differentiate it from the structurally similar analogs ENK‑A′8 (C₇₆H₁₂₃N₁₇O₁₇, MW 1546.89) and ENK‑S′8 (C₆₆H₁₀₃N₁₇O₁₇, MW 1406.63) [2]. Procurement of the correct CAS number (117397‑69‑0) ensures that quality‑control laboratories and peptide repositories can use HPLC‑MS to verify identity and purity, preventing costly mix‑ups in multi‑analog screening campaigns.

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